

Crystal Structure of ERRα in Complex with an Inverse Agonist: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of the Estrogen-Related Receptor Alpha (ERRα) in complex with a synthetic inverse agonist. It details the structural basis of inverse agonism, presents key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Introduction

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[1] Unlike typical nuclear receptors, ERRα is constitutively active, meaning it can activate gene transcription without binding to an endogenous ligand.[2][3] This constitutive activity is linked to the fact that its ligand-binding pocket (LBP) is nearly filled with amino acid side chains, particularly Phenylalanine 328.[2][4]

The overexpression of ERR α has been associated with poor prognoses in several cancers, including breast, colon, and ovarian cancer, making it a compelling target for therapeutic intervention.[5] Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal activity. Several synthetic inverse agonists of ERR α have been developed, offering potential avenues for cancer therapy.[6][7]



This guide focuses on the crystal structure of the ERRα ligand-binding domain (LBD) in complex with the inverse agonist cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine, providing a molecular blueprint for understanding its mechanism of action and for the rational design of novel therapeutics.[8]

Structural Insights into Inverse Agonism

The crystal structure of the human ERRα LBD (with a C325S mutation) in complex with the inverse agonist cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine was determined at a resolution of 2.3 Å (PDB ID: 2PJL).[8] The structure reveals a novel mechanism of action for inverse agonism targeting ERRα.

Binding of the inverse agonist induces significant conformational changes within the LBP.[8] A key event is the displacement of the side chain of Phenylalanine 328 (Phe328) on helix H3. This movement creates the necessary space to accommodate the ligand. The repositioning of Phe328 directly impacts the conformation of Phenylalanine 510 (Phe510) on helix H12, also known as the activation helix.[8]

In the constitutively active state, helix H12 adopts an "agonist" position that facilitates the binding of coactivator proteins, such as PGC-1 α , which are essential for transcriptional activation. The binding of the inverse agonist forces Phe510 to move, leading to the displacement of helix H12 from its active conformation.[8] Helix H12 then binds in the coactivator groove of the LBD, a mechanism that physically blocks the recruitment of coactivator peptides and thus silences the receptor's transcriptional activity.[8] This mechanism of H12 inactivation is distinct from that observed for other nuclear receptors like ERRy and the estrogen receptors (ER α and ER β).[8]

Key Residues in the Ligand Binding Pocket

Molecular dynamics simulations and structural analysis have identified several key residues that form the hydrophobic ligand-binding pocket and are crucial for the interaction with inverse agonists. These include residues from helices H3, H5, the H6/H7 loop, and H11.[5]

Quantitative Data

The following tables summarize key quantitative data related to the binding of various inverse agonists to ERR α and the crystallographic data for the ERR α -inverse agonist complex.



Inverse Agonist	Assay Type	IC50 (μM)	Reference
XCT-790	Cell-based (GAL4)	0.37	[7][9][10]
XCT-790	Cell Proliferation (MDA-MB-231, 48h)	13.7	[11]
XCT-790	Cell Proliferation (BT- 549, 48h)	13.3	[11]
Cyclohexylmethyl-(1- p-tolyl-1H-indol-3- ylmethyl)-amine (Compound 2 in source)	FRET	0.19	[6]
Compound 11 (p- nitrobenzenesulfonam ide derivative)	TR-FRET	0.681	[6]
Compound 11 (p- nitrobenzenesulfonam ide derivative)	Cell-based	0.80	[6][12]
Compound 6	FRET	1.47	[6]
Compound 7 (1-(2,5-diethoxy-benzyl)-3-phenylurea)	TR-FRET	1.46	[6]
ERRα antagonist-1 (Compound A)	Coactivator Interaction (PGC-1α)	0.170	[13]
ERRα antagonist-1 (Compound A)	Coactivator Interaction (PGC-1β)	0.180	[13]

Table 1: Binding Affinities of Various Inverse Agonists to $\mathsf{ERR}\alpha$.



Parameter	Value	Reference
PDB ID	2PJL	[5]
Resolution (Å)	2.3	[8]
Space Group	P212121	
Unit Cell Dimensions (Å)	a=53.4, b=65.0, c=76.4	_
Ligand	Cyclohexylmethyl-(1-p-tolyl- 1H-indol-3-ylmethyl)-amine	[8]

Table 2: Crystallographic Data for the ERRα-Inverse Agonist Complex.

Experimental Protocols

The following protocols are based on the methodologies described by Kallen et al. (2004 and 2007) for the expression, purification, and crystallization of the ERRα Ligand Binding Domain.

Protein Expression and Purification of ERRα LBD

- Cloning: The human ERRα LBD (amino acids 290–519) is amplified by PCR and cloned into an appropriate expression vector, such as a pET vector, containing an N-terminal His-tag and a TEV protease cleavage site.
- Expression: The expression plasmid is transformed into Escherichia coli BL21(DE3) cells.
 Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and the culture is incubated for a further 4-5 hours at 30°C.
- Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP). Cells are lysed by sonication on ice.
- Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer and then with a wash buffer containing a higher concentration of imidazole (e.g., 20-30 mM). The His-tagged ERRα LBD is eluted with a high concentration of imidazole (e.g., 250-300 mM).



- Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP). The His-tag is cleaved by incubation with TEV protease overnight at 4°C.
- Second Affinity Chromatography: The cleaved protein solution is passed through a Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein. The flow-through containing the untagged ERRα LBD is collected.
- Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a Superdex 75 or similar column equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Concentration and Storage: The purified protein is concentrated to approximately 10-15 mg/mL, flash-frozen in liquid nitrogen, and stored at -80°C.

Crystallization of the ERRα LBD-Inverse Agonist Complex

- Complex Formation: The purified ERRα LBD is incubated with a 2- to 3-fold molar excess of the inverse agonist (e.g., cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine) for at least 1 hour on ice.
- Crystallization: Crystals are grown using the hanging drop vapor diffusion method at 20°C. The protein-ligand complex at 10 mg/mL is mixed in a 1:1 ratio with the reservoir solution.
- Crystallization Conditions (for PDB ID 2PJL):
 - Reservoir solution: 0.1 M MES pH 6.5, 1.6 M Magnesium Sulfate, 5% v/v Dioxane.
- Crystal Growth: Crystals typically appear within a few days to a week.

X-ray Data Collection and Processing

 Cryoprotection: Crystals are transferred to a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

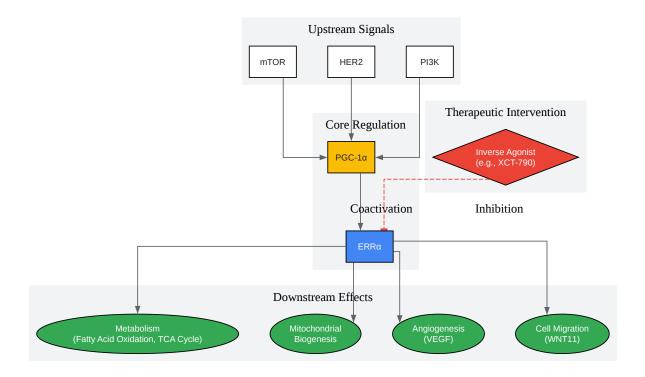


- Data Collection: X-ray diffraction data is collected at a synchrotron source.
- Data Processing: The collected diffraction images are processed using software packages such as MOSFLM or HKL2000 to integrate the reflection intensities and determine the unit cell parameters. The data is then scaled and merged.
- Structure Solution and Refinement: The structure is solved by molecular replacement using a suitable search model (e.g., the apo-ERRα LBD structure, PDB ID: 1XB7). The model is then refined using programs like CNS or REFMAC5, with manual rebuilding in Coot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ERR α signaling pathway and a general workflow for the structural determination of the ERR α -inverse agonist complex.

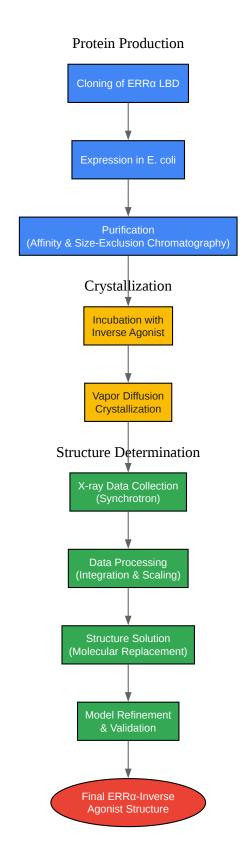




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Caption: ERRa Signaling Pathway and Point of Inverse Agonist Intervention.





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Caption: Experimental Workflow for ERRα-Inverse Agonist Crystal Structure Determination.



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